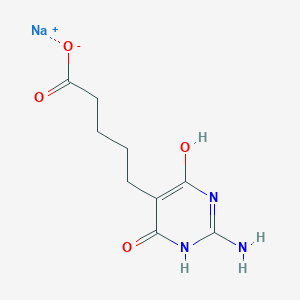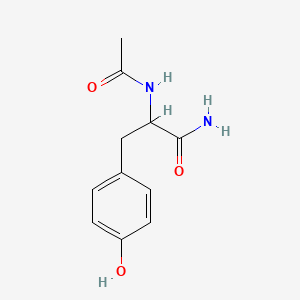![molecular formula C9H18N2 B11940771 Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
Bicyclo[3.2.2]nonane-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[322]nonane-1,5-diamine is an organic compound with the molecular formula C9H18N2 It is a bicyclic amine featuring a unique structure that consists of two nitrogen atoms positioned at the 1 and 5 positions of the bicyclo[322]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-1,5-diamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of suitable dienophiles with 1,3-cycloheptadiene, followed by subsequent functionalization to introduce the amine groups. High-pressure cycloaddition and thermal cycloreversion procedures have also been employed to prepare related bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve high yields and purity, along with the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.2]nonane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.2]nonane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which bicyclo[3.2.2]nonane-1,5-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: A related bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonan-9-one: Another bicyclic compound with a ketone functional group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A similar compound with additional methyl groups and nitrogen atoms.
Uniqueness
Bicyclo[3.2.2]nonane-1,5-diamine is unique due to its specific ring structure and the positioning of the amine groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
bicyclo[3.2.2]nonane-1,5-diamine |
InChI |
InChI=1S/C9H18N2/c10-8-2-1-3-9(11,6-4-8)7-5-8/h1-7,10-11H2 |
Clave InChI |
FFJAALHSZDOICJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(C1)(CC2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



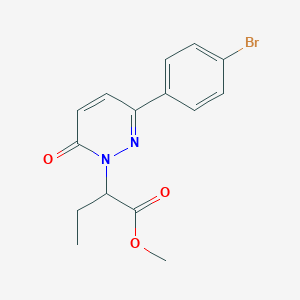


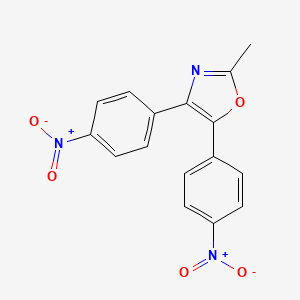
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)

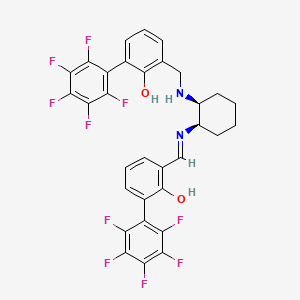
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)

